Phccc

Group I mGluR antagonist Potency comparison Functional assay

PHCCC is the irreplaceable reference standard for mGluR4 research—the most extensively characterized mGluR4 PAM with over two decades of in vivo validation across Parkinson's disease, anxiety, neuroprotection, and seizure models. Its unique dual pharmacology—Group I mGluR antagonism (IC50 ~3 μM; 67× more potent than S-4-CPG) combined with mGluR4 PAM activity (EC50 3.2–4.1 μM)—cannot be replicated by cleaner, more selective compounds. Essential for reproducing Marino et al. (2003) findings, calibrating SAR screening platforms, and investigating integrated glutamatergic signaling in basal ganglia circuitry. For laboratories validating novel mGluR4 therapeutics, PHCCC provides the mandatory historical benchmark ensuring cross-study comparability.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 179068-02-1
Cat. No. B1679768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhccc
CAS179068-02-1
SynonymsPHCCC
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-
InChIKeyFPXPIEZPAXSELW-CYVLTUHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHCCC (CAS 179068-02-1) Procurement Guide: What Scientific Buyers Need to Know Before Sourcing This mGluR4 PAM


PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide; CAS 179068-02-1) is a chromene-derived small molecule that functions as both a Group I metabotropic glutamate receptor (mGluR) antagonist and a selective positive allosteric modulator (PAM) of the mGluR4 receptor subtype [1]. The compound exhibits an IC50 of ~3 μM against Group I mGluRs, being 67 times more potent than the benchmark orthosteric antagonist (S)-4-carboxyphenylglycine (S-4-CPG) . As an mGluR4 PAM, PHCCC demonstrates an EC50 of 3.2–4.1 μM in calcium mobilization assays in CHO cells, enhancing the activity of the endogenous ligand glutamate without possessing intrinsic agonist activity [2]. The compound is soluble in DMSO to 100 mM and is available from multiple reputable vendors with purity specifications of ≥98% .

Why PHCCC (179068-02-1) Cannot Be Replaced by Newer mGluR4 PAMs: A Procurement Decision Guide


Substituting PHCCC with more potent, selective mGluR4 PAMs (such as VU0155041 or ADX88178) or with Group I mGluR antagonists (such as CPCCOEt or LY367385) fundamentally alters experimental outcomes and undermines cross-study comparability. While PHCCC is now recognized to suffer from limited selectivity, relatively low potency, and poor aqueous solubility [1], these very limitations define its unique utility as the prototypical pharmacological tool for mGluR4 activation. PHCCC remains the most extensively characterized mGluR4 PAM in peer-reviewed literature, with over two decades of in vivo validation spanning Parkinson's disease, anxiety, neuroprotection, and seizure models [2]. Its dual pharmacology—simultaneous Group I mGluR antagonism and mGluR4 potentiation—represents a distinct signaling profile that cannot be recapitulated by cleaner, more selective PAMs developed through subsequent medicinal chemistry campaigns [3]. For investigators seeking to reproduce published findings or establish continuity with the historical mGluR4 literature, PHCCC is the irreplaceable reference standard; for those requiring target selectivity or favorable pharmacokinetic properties, the compound's limitations necessitate careful consideration of whether mGluR4-mediated effects are indeed the primary endpoint of interest [4].

PHCCC (179068-02-1) Quantitative Comparator Evidence: Potency, Selectivity, and In Vivo Efficacy Benchmarks


PHCCC vs. (S)-4-Carboxyphenylglycine: 67-Fold Higher Potency at Group I mGluRs for Functional Antagonism

PHCCC demonstrates significantly greater potency as a Group I mGluR antagonist compared to the orthosteric antagonist (S)-4-carboxyphenylglycine (S-4-CPG). In functional antagonism assays, PHCCC exhibits an IC50 of approximately 3 μM, which is 67-fold more potent than S-4-CPG . This head-to-head comparison establishes PHCCC as a substantially more efficient tool for blocking Group I mGluR-mediated signaling in cellular and tissue preparations where higher antagonist concentrations may be limiting due to solubility or off-target concerns.

Group I mGluR antagonist Potency comparison Functional assay

PHCCC mGluR4 PAM Activity: EC50 of 3.2–4.1 μM in CHO Cell Calcium Mobilization Assay

As a positive allosteric modulator of mGluR4, PHCCC enhances glutamate-induced receptor activation with an EC50 of 3.2 μM in calcium mobilization assays performed in CHO cells expressing the receptor [1]. Alternative sources report an EC50 of 4.1 μM under comparable assay conditions . This potency, while modest by contemporary standards, represents the benchmark against which all subsequent mGluR4 PAM development efforts have been compared [2].

mGluR4 positive allosteric modulator EC50 determination Calcium mobilization assay

PHCCC In Vivo Efficacy: Reversal of Reserpine-Induced Akinesia vs. Inactive Ethyl Ester Analog Control

PHCCC produces a marked reversal of reserpine-induced akinesia in rats, a classic preclinical model of Parkinson's disease motor deficits. Critically, the closely related analogue 7-(hydroxyimino)cyclopropachromen-1a-carboxamide ethyl ester, which lacks mGluR4 potentiator activity, had no effect in this same model [1]. This direct comparator experiment provides compelling evidence that the observed antiparkinsonian efficacy is specifically attributable to mGluR4 PAM activity rather than off-target effects or the chemical scaffold itself. In follow-up studies, PHCCC was found to inhibit [³H]-D-aspartate release by 42% when administered alongside a sub-threshold concentration of the group III agonist L-AP4 (1 μM) [2].

Antiparkinsonian effect Reserpine-induced akinesia In vivo behavioral pharmacology

PHCCC Anxiolytic Activity: BLA Administration Shows Dose-Dependent Anticonflict Effects Not Observed with CPCCOEt

In the Vogel conflict drinking test—a validated model of anxiety-like behavior in rats—PHCCC administered into the basolateral amygdala produced significant, dose-dependent anticonflict effects. In the same experimental paradigm, CPCCOEt, a selective antagonist of group I mGluR1 receptors, did not alter conflict behavior [1]. This direct comparison demonstrates that the anxiolytic-like activity is mediated specifically through mGluR4 PAM activity (PHCCC) rather than Group I mGluR antagonism (CPCCOEt), despite PHCCC possessing both pharmacological activities. The effects occurred without altering pain threshold or consummatory behavior, indicating a genuine anxiolytic profile [2].

Anxiolytic effect Vogel conflict test Basolateral amygdala

PHCCC Potency Relative to Next-Generation mGluR4 PAMs: VU0155041 Demonstrates 8-Fold Higher Potency

Through high-throughput screening of over 400 novel mGluR4 PAMs, researchers identified VU0155041—a compound from a distinct chemical scaffold—as approximately 8-fold more potent than PHCCC [1]. VU0155041 enhanced glutamate potency at mGluR4 by 8-fold in functional assays and exhibited no significant activity at other mGluR subtypes, addressing PHCCC's primary limitation of inadequate selectivity [2]. Importantly, VU0155041 demonstrated aqueous solubility enabling intracerebroventricular administration, whereas PHCCC's poor aqueous solubility constrains its utility for certain in vivo applications [3]. This comparison establishes PHCCC as the historical benchmark but highlights why investigators seeking improved potency and target selectivity should consider newer-generation PAMs.

mGluR4 PAM potency VU0155041 High-throughput screening

Optimal Scientific Applications for PHCCC (179068-02-1) Based on Quantitative Evidence


Historical Control and Literature Reproduction in mGluR4 Parkinson's Disease Research

PHCCC remains the essential reference compound for replicating and contextualizing foundational mGluR4 Parkinson's disease studies. The compound's demonstrated efficacy in reversing reserpine-induced akinesia in rats [1], coupled with its validated mGluR4 PAM mechanism established via the inactive ethyl ester analog control [2], positions PHCCC as the mandatory positive control for investigators seeking to reproduce or extend the Marino et al. (2003) findings. Any laboratory validating novel mGluR4-targeted therapeutics or developing alternative PD models should include PHCCC as the historical benchmark to ensure cross-study comparability and to calibrate their experimental systems against the established literature baseline. This application leverages PHCCC's extensive characterization rather than its potency or selectivity advantages, which are now recognized as limitations compared to newer PAMs [3].

Dual Pharmacology Studies Investigating Concurrent Group I mGluR Antagonism and mGluR4 Potentiation

PHCCC's unique pharmacological profile—combining Group I mGluR antagonism (IC50 ~ 3 μM; 67× more potent than S-4-CPG) with mGluR4 PAM activity (EC50 3.2–4.1 μM) [1]—makes it the only commercially available tool compound for investigating the integrated effects of simultaneously blocking Group I mGluR signaling while potentiating mGluR4. This dual activity cannot be replicated by cleaner, more selective PAMs such as VU0155041 or ADX88178, nor by selective Group I antagonists such as CPCCOEt or LY367385. For researchers exploring the interplay between these two glutamatergic signaling pathways in complex systems such as basal ganglia circuitry, corticostriatal synaptic plasticity, or amygdala-dependent behaviors, PHCCC provides a distinctive pharmacological perturbation that more selective tools cannot reproduce [2]. Investigators must, however, account for this dual activity when interpreting results and should confirm mechanism specificity through complementary experiments with selective compounds.

In Vivo Validation of mGluR4 PAM-Dependent Behavioral Effects in Anxiety Models

Based on the direct comparative evidence from Stachowicz et al. (2004) demonstrating that intra-basolateral amygdala PHCCC produces significant anxiolytic-like effects while CPCCOEt (selective mGluR1 antagonist) does not [1], PHCCC is uniquely validated for studies requiring mGluR4 PAM-dependent behavioral pharmacology in anxiety models. The Vogel conflict test data establish that PHCCC's anxiolytic activity is specifically attributable to mGluR4 PAM activity rather than its Group I mGluR antagonist properties. This mechanistic clarity—achieved through the direct CPCCOEt comparator experiment—makes PHCCC the preferred tool for investigators exploring mGluR4 activation as a therapeutic strategy for anxiety disorders, obsessive-compulsive disorder, or fear-related pathologies. While newer mGluR4 PAMs may offer improved potency or pharmacokinetic properties, none possess the same depth of anxiety-specific in vivo validation with appropriate comparator controls.

SAR and Medicinal Chemistry Reference Standard for mGluR4 PAM Optimization

PHCCC serves as the essential reference point for structure-activity relationship (SAR) studies and medicinal chemistry optimization of the chromene-based mGluR4 PAM scaffold. The detailed SAR analysis published by Williams et al. (2010) comprehensively mapped modifications to the PHCCC core structure, identifying substitutions that improve potency, enhance efficacy, or confer selectivity against other mGluR subtypes [1]. For medicinal chemists developing next-generation mGluR4 PAMs, PHCCC provides the baseline against which all potency improvements are measured—as exemplified by the 8-fold potency enhancement achieved with VU0155041 [2]. Procurement of authenticated PHCCC is essential for establishing assay validation, calibrating screening platforms, and ensuring that reported fold-improvements in potency or efficacy are calculated against a consistent reference standard. This application is particularly relevant for CROs and pharmaceutical discovery programs maintaining longitudinal SAR databases requiring inter-study comparability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phccc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.